molecular formula C20H24N2O4S B2991402 4-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 941906-69-0

4-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2991402
CAS No.: 941906-69-0
M. Wt: 388.48
InChI Key: RZUYYLCHEJUQQU-UHFFFAOYSA-N
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Description

4-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This compound is characterized by its unique structure, which includes a quinoline ring, a sulfonamide group, and a methoxybenzene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aldehyde in the presence of a base.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Methoxylation: The methoxy group is introduced via methylation of the corresponding phenol derivative using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with amines or alcohols, forming new sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Amines, alcohols, pyridine, dichloromethane.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: New sulfonamide derivatives with varied functional groups.

Scientific Research Applications

4-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide group, which is known to inhibit bacterial growth.

    Biological Studies: The compound is used in research to understand the interactions of sulfonamides with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study the mechanisms of action of sulfonamide-based drugs.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the bacteriostatic effect, where the growth of bacteria is halted.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Similar structure but lacks the quinoline ring.

    4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Similar sulfonamide group but different substituents on the benzene ring.

Uniqueness

4-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is unique due to its combination of a quinoline ring and a sulfonamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-methoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-14(2)13-22-19-10-5-16(12-15(19)4-11-20(22)23)21-27(24,25)18-8-6-17(26-3)7-9-18/h5-10,12,14,21H,4,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUYYLCHEJUQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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